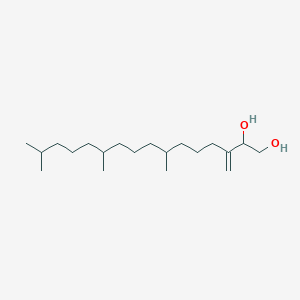

3(20)-Phytène-1,2-diol

Vue d'ensemble

Description

3(20)-Phytene-1,2-diol is a chemical compound that belongs to the class of alcohols. Phytol is widely used in various fields, including medical, environmental, and industrial research.

Applications De Recherche Scientifique

3(20)-Phytene-1,2-diol has numerous applications in scientific research:

Chemistry: Used as a reducing agent in the preparation of silver nanocrystals and other nanoparticles.

Biology: Studied for its role in the biosynthesis of chlorophyll and other plant pigments.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Industry: Used in the production of vitamins, fragrances, and other industrial products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3(20)-Phytene-1,2-diol can be synthesized through various chemical reactions. One common method involves the reduction of phytol using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, 3(20)-Phytene-1,2-diol is often produced through the extraction of phytol from natural sources, such as chlorophyll. The extraction process involves the hydrolysis of chlorophyll to release phytol, which is then purified through distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3(20)-Phytene-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phytanic acid.

Reduction: It can be reduced to form dihydrophytol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens and acids can be used for substitution reactions.

Major Products Formed

Oxidation: Phytanic acid.

Reduction: Dihydrophytol.

Substitution: Various phytol derivatives.

Mécanisme D'action

3(20)-Phytene-1,2-diol exerts its effects through various molecular targets and pathways. As a reducing agent, it facilitates the decomposition of metal-organic precursors, forming intermediate complexes such as Co2+Fe3±oleate . In biological systems, it is involved in the biosynthesis of chlorophyll and other plant pigments, playing a crucial role in photosynthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phytanic acid: An oxidation product of phytol.

Dihydrophytol: A reduction product of phytol.

Phytol derivatives: Various compounds formed through substitution reactions.

Uniqueness

3(20)-Phytene-1,2-diol is unique due to its widespread occurrence in nature and its diverse applications in various fields. Its role in the biosynthesis of chlorophyll and its potential therapeutic properties make it a compound of significant interest in scientific research.

Activité Biologique

3(20)-Phytene-1,2-diol is a natural organic compound classified as a vicinal diol, featuring two hydroxyl groups attached to adjacent carbon atoms. With the molecular formula C_{20}H_{38}O_2 and a molecular weight of 312.54 g/mol, it is primarily derived from plants in the Asteraceae family, notably from the genus Helianthus (sunflowers) . This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties.

3(20)-Phytene-1,2-diol possesses unique chemical characteristics due to its long hydrocarbon chain and hydroxyl groups. These features enhance its solubility in polar solvents and facilitate hydrogen bonding with various biological targets, which is crucial for its biological activity .

Antioxidant Properties

Research indicates that 3(20)-Phytene-1,2-diol exhibits significant antioxidant activity. It protects cells from oxidative stress by scavenging free radicals, which can lead to cellular damage and various diseases. The antioxidant capacity can be measured using methods such as DPPH and ABTS assays, where it demonstrates effective radical scavenging abilities .

Antimicrobial Effects

Preliminary studies suggest that 3(20)-Phytene-1,2-diol may possess antimicrobial properties against certain pathogens. Its efficacy has been evaluated against various bacterial strains, showing potential as a natural antimicrobial agent. For instance, studies have indicated that it can inhibit the growth of specific bacteria, making it a candidate for further exploration in pharmaceutical applications .

The biological activity of 3(20)-Phytene-1,2-diol is primarily attributed to its interaction with molecular targets such as proteins and enzymes. The hydroxyl groups play a pivotal role in forming hydrogen bonds with these targets, modulating their activity and influencing cellular signaling pathways .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of 3(20)-Phytene-1,2-diol utilized DPPH and ABTS assays to measure its efficacy. The results indicated an EC50 value (the concentration required to scavenge 50% of free radicals) significantly lower than many synthetic antioxidants, highlighting its potential as a natural alternative .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, 3(20)-Phytene-1,2-diol was tested against Candida albicans and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 37 to 124 μg/mL for various strains, demonstrating its effectiveness as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3(20)-Phytene-1,2-diol, a comparison with similar compounds such as phytol and geranylgeraniol reveals distinct differences in biological activity due to the presence of hydroxyl groups at the 1 and 2 positions in phytene. These groups enhance solubility and biological interaction capabilities .

| Compound | Hydroxyl Groups | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 3(20)-Phytene-1,2-diol | Yes | High | Moderate |

| Phytol | No | Low | Low |

| Geranylgeraniol | No | Moderate | Moderate |

Propriétés

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJDYRMHRJLXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442890 | |

| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474431-27-1 | |

| Record name | 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.